molecular formula C14H22N2O4S2 B10969738 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide

Cat. No.: B10969738
M. Wt: 346.5 g/mol
InChI Key: VAQYHFYADUGVAZ-UHFFFAOYSA-N
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Description

N-{4-[(3,5-DIMETHYLPIPERIDINO)SULFONYL]PHENYL}METHANESULFONAMIDE is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-DIMETHYLPIPERIDINO)SULFONYL]PHENYL}METHANESULFONAMIDE typically involves the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-DIMETHYLPIPERIDINO)SULFONYL]PHENYL}METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(3,5-DIMETHYLPIPERIDINO)SULFONYL]PHENYL}METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-DIMETHYLPIPERIDINO)SULFONYL]PHENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by altering signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: A precursor to the compound, used in the synthesis of various pharmaceuticals.

    N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide derivative with different substituents, used in organic synthesis.

Uniqueness

N-{4-[(3,5-DIMETHYLPIPERIDINO)SULFONYL]PHENYL}METHANESULFONAMIDE is unique due to its specific combination of a piperidine ring with dimethyl and sulfonyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H22N2O4S2

Molecular Weight

346.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanesulfonamide

InChI

InChI=1S/C14H22N2O4S2/c1-11-8-12(2)10-16(9-11)22(19,20)14-6-4-13(5-7-14)15-21(3,17)18/h4-7,11-12,15H,8-10H2,1-3H3

InChI Key

VAQYHFYADUGVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C

Origin of Product

United States

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